O-2,6-Dichlorobenzyl-N-tert-butoxycarbonyl-L-tyrosine
CAS No.: 201334-88-5
VCID: VC21537274
Molecular Formula: C21H23Cl2NO5
Molecular Weight: 440.3 g/mol
* For research use only. Not for human or veterinary use.

Description |
O-2,6-Dichlorobenzyl-N-tert-butoxycarbonyl-L-tyrosine is a derivative of the amino acid L-tyrosine, featuring a tert-butoxycarbonyl (Boc) protecting group on the amino group and a 2,6-dichlorobenzyl group protecting the phenolic hydroxyl group. This compound is primarily used in peptide synthesis due to its ability to prevent side reactions and enhance steric properties, making it valuable in biochemical research and pharmaceutical development . Synthesis ProcessThe synthesis of O-2,6-Dichlorobenzyl-N-tert-butoxycarbonyl-L-tyrosine involves several key steps, typically starting with the protection of the amino group of L-tyrosine with a Boc group, followed by the introduction of the 2,6-dichlorobenzyl group to protect the phenolic hydroxyl group. Applications in ResearchThis compound is widely used in:
Biological Activity and Potential Therapeutic EffectsThe compound's unique structure contributes to potential therapeutic applications, including neuroprotective effects and the enhancement of opioid ligand potency. Its chlorinated structure may also improve metabolic stability against enzymatic degradation. Comparison with Related Compounds
|
|||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 201334-88-5 | |||||||||||||||
Product Name | O-2,6-Dichlorobenzyl-N-tert-butoxycarbonyl-L-tyrosine | |||||||||||||||
Molecular Formula | C21H23Cl2NO5 | |||||||||||||||
Molecular Weight | 440.3 g/mol | |||||||||||||||
IUPAC Name | 3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |||||||||||||||
Standard InChI | InChI=1S/C21H23Cl2NO5/c1-21(2,3)29-20(27)24-18(19(25)26)11-13-7-9-14(10-8-13)28-12-15-16(22)5-4-6-17(15)23/h4-10,18H,11-12H2,1-3H3,(H,24,27)(H,25,26) | |||||||||||||||
Standard InChIKey | DODHIGHXRDNRPP-UHFFFAOYSA-N | |||||||||||||||
SMILES | CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)C(=O)O | |||||||||||||||
Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)C(=O)O | |||||||||||||||
Synonyms | Boc-DL-Tyr(2,6-dichloro-Bzl)-OH;Boc-O-2,6-dichlorobenzyl-DL-tyrosine;201334-88-5;n-(tert-butoxycarbonyl)-o-(2,6-dichlorobenzyl)tyrosine;O-2,6-Dichlorobenzyl-N-tert-butoxycarbonyl-L-tyrosine;155453-26-2;C21H23Cl2NO5;L-Tyrosine,O-((2,6-dichlorophenyl)methyl)-N-((1,1-dimethylethoxy)carbonyl)-;L-Tyrosine,O-[(2,6-dichlorophenyl)methyl]-N-[(1,1-dimethylethoxy)carbonyl]-;NSC334369;AC1Q3P3O;SCHEMBL838170;AC1L2O47;CTK8F0606;DODHIGHXRDNRPP-UHFFFAOYSA-N;MolPort-003-895-674;EINECS254-876-6;6338AH;AR-1K0263;AKOS024319615;MCULE-6175015515;NSC-334369;AM003019;RT-011790;ST50411676 | |||||||||||||||
PubChem Compound | 100125 | |||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume